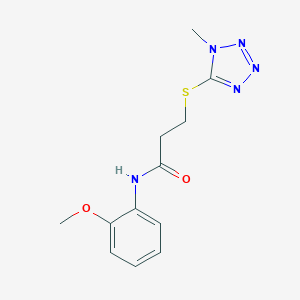![molecular formula C14H10BrN5O2S B270013 N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270013.png)
N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as BPO-27, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BPO-27 has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. Additionally, N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to inhibit the activation of the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and antioxidant properties. In addition, N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may have potential as a cancer therapy.
実験室実験の利点と制限
One advantage of N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to be stable in various solvents, which makes it easier to work with in the lab. However, one limitation of N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods for N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, which could improve its accessibility for research and potential clinical use. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and its potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is needed to determine its safety and efficacy in vivo.
合成法
N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be synthesized through a multistep process that involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-5-(4-pyridinyl)-1,3,4-oxadiazole and sodium hydride. The resulting compound is then reacted with chloroacetyl chloride to yield N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibited the growth of several types of cancer cells, including lung, breast, and colon cancer cells. Another study showed that N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C14H10BrN5O2S |
分子量 |
392.23 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H10BrN5O2S/c15-10-1-2-11(17-7-10)18-12(21)8-23-14-20-19-13(22-14)9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18,21) |
InChIキー |
QINZXJHTXUPJMP-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Br)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
正規SMILES |
C1=CC(=NC=C1Br)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B269931.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B269935.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)

![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)